tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

Description

Systematic Nomenclature and Identifiers

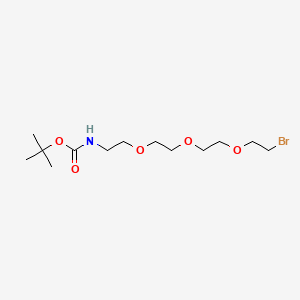

The compound tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate possesses a complex systematic nomenclature that reflects its intricate molecular architecture. According to International Union of Pure and Applied Chemistry standards, the compound is designated as tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate. This nomenclature systematically describes the branched tert-butyl protecting group attached to the carbamate functionality, followed by the polyethylene glycol chain terminating in a bromoethoxy group.

The compound is registered under Chemical Abstracts Service number 1076199-21-7, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems have designated this molecule with various synonyms, including 1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide and N-Boc-PEG3-bromide. The European Community number 886-297-5 serves as an additional regulatory identifier for commercial and research applications.

The compound's systematic name reflects its modular construction, beginning with the tert-butoxycarbonyl protecting group, proceeding through three ethylene glycol units, and terminating with a brominated ethyl group. This systematic approach to nomenclature facilitates precise identification and communication of the compound's structural features across scientific literature and commercial documentation.

Molecular Structure and Connectivity

The molecular structure of this compound exhibits a linear arrangement with specific functional group positioning that determines its chemical reactivity. The molecule contains a central polyethylene glycol backbone consisting of three ethylene oxide units, creating a flexible hydrophilic spacer between the terminal functional groups. This structural arrangement positions the tert-butoxycarbonyl-protected amine at one terminus and the brominated ethyl group at the opposite end.

The carbamate linkage connects the tert-butyl group to the first ethylene glycol unit through a nitrogen atom, creating a stable protecting group that can be selectively removed under acidic conditions. The polyethylene glycol chain provides conformational flexibility while maintaining the overall molecular integrity through ether linkages. The terminal bromide substituent occupies a primary carbon position, enhancing its reactivity as a leaving group in nucleophilic substitution reactions.

Structural analysis reveals that the molecule adopts an extended conformation in solution, with the polyethylene glycol units providing rotational freedom around the carbon-oxygen bonds. This flexibility contributes to the compound's solubility characteristics and its ability to accommodate various reaction geometries during chemical transformations.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQONYTPMGMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652483 | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-21-7 | |

| Record name | 1,1-Dimethylethyl 13-bromo-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate, with CAS number 1076199-21-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₆BrNO₅

- Molecular Weight : 356.25 g/mol

- Boiling Point : 382.832 °C at 760 mmHg

- Density : 1.257 g/cm³

The biological activity of tert-butyl carbamates often involves modulation of enzymatic pathways or receptor interactions. Specifically, the bromoethoxy moiety may contribute to its interaction with biological membranes or proteins, potentially influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally similar to tert-butyl carbamate. For instance, research has demonstrated that certain carbamate derivatives exhibit broad-spectrum activity against flaviviruses, including dengue and Zika viruses. The mechanism often involves inhibition of viral entry and replication through proteolysis targeting chimeras (PROTACs), which induce degradation of viral proteins .

Cytotoxicity and Safety Profile

The safety profile of this compound indicates potential cytotoxic effects at higher concentrations. Hazard statements associated with the compound include irritation and toxicity upon exposure, suggesting careful handling is necessary .

Case Studies

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate is primarily utilized in the synthesis of bioactive compounds. Its brominated ethoxy groups enhance reactivity, making it suitable for:

- Antiviral Agents : The compound has been explored for its potential in developing antiviral therapies, particularly against flaviviruses .

- Drug Delivery Systems : Its structure allows for modification and attachment to drug molecules, facilitating targeted delivery and improved pharmacokinetics.

Polymer Chemistry

The compound can be used as a building block in the synthesis of polymers, particularly those designed for biomedical applications:

- Biodegradable Polymers : It can contribute to the creation of biodegradable materials that are useful in drug delivery and tissue engineering.

- Hydrogels : Its ability to form hydrophilic interactions makes it a candidate for hydrogel formation, which is beneficial in wound healing and regenerative medicine.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : It can be used to construct more complex molecular architectures through various coupling reactions.

- Modification of Amines : The compound's carbamate functionality allows for the selective modification of amines, which is a critical step in many synthetic pathways.

Case Study 1: Antiviral Development

A study demonstrated the efficacy of derivatives of this compound against mosquito-borne viruses. The compound was modified to enhance its antiviral activity, showcasing its potential as a lead compound for drug development .

Case Study 2: Polymer Applications

Research indicated that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and biodegradability. This application has significant implications for creating environmentally friendly materials .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a family of Boc-protected carbamates with ethylene glycol chains and variable terminal groups. Key structural analogs include:

Q & A

Q. What are the common synthetic routes for synthesizing tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate?

- Methodological Answer : The compound is typically synthesized via sequential etherification and carbamate formation. A standard approach involves reacting tert-butyl carbamate with a polyethylene glycol (PEG)-like triethylene glycol derivative functionalized with a terminal hydroxyl group. Bromination of the terminal hydroxyl group using reagents like PBr₃ or CBr₄ in anhydrous conditions introduces the bromo substituent. Key steps include:

- Protection of amines : Use Boc (tert-butoxycarbonyl) groups to protect reactive amines during synthesis.

- Ether bond formation : Employ Williamson ether synthesis with NaH or K₂CO₃ as a base .

Example reaction scheme:

HO-(CH₂CH₂O)₃-CH₂CH₂-OH → Br-(CH₂CH₂O)₃-CH₂CH₂-O-C(O)NH-tBu

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy chain connectivity and bromine presence (e.g., δ ~3.6 ppm for ethylene oxide protons, δ ~50 ppm for carbamate carbonyl).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: C₁₃H₂₆BrNO₅, ~364.2 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1100 cm⁻¹ (C-O-C ether stretches) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to separate PEG-like byproducts.

- Recrystallization : Ethanol/water mixtures exploit solubility differences for crystalline product isolation .

Advanced Research Questions

Q. How can reaction yields be optimized given the bromo group’s susceptibility to elimination or nucleophilic substitution?

- Methodological Answer :

- Temperature Control : Maintain ≤40°C during bromination to minimize β-elimination.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of intermediates.

- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromide ion availability .

- Stoichiometry : Excess PBr₃ (1.5–2 eq.) ensures complete conversion of hydroxyl to bromide .

Q. What strategies address regioselectivity challenges during ethoxy chain elongation?

- Methodological Answer :

Q. How does the bromoethoxy moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling:

- Nucleophilic Substitution : React with amines or thiols to form PEGylated prodrugs.

- Suzuki-Miyaura Coupling : Use Pd catalysts to attach aryl/heteroaryl groups for targeted drug delivery systems.

Example application: Conjugation with pharmacophores via SN2 displacement .

Research Applications

- Drug Delivery Systems : The PEG-like ethoxy chain enhances solubility, while the bromo group enables conjugation with bioactive molecules (e.g., antibodies, small-molecule inhibitors) .

- Polymer Chemistry : Serves as a monomer for synthesizing stimuli-responsive hydrogels via radical polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.